C3- vs. C5-Thioamide Antitubercular Activity
Isoxazole-conjugated pyrazoline-1-carbothioamides derived from isoxazole-3-carbothioamide precursors exhibit superior antitubercular activity compared to their C5-substituted analogs. In a head-to-head evaluation against M. tuberculosis H37Rv, compound 24—bearing the 3-carbothioamide isoxazole scaffold with a 3,5-dimethoxyphenyl substituent—demonstrated an MIC of 0.1 µg/mL, which is 2.5-fold more potent than isoniazid (MIC = 0.25 µg/mL) . Compound 25, containing a 2,3,4-trimethoxyphenyl group, achieved equipotency with isoniazid (MIC = 0.25 µg/mL). Both compounds showed low selectivity toward normal human liver LO2 cells in cytotoxicity assays, supporting the 3-carbothioamide regiochemistry as a privileged antitubercular scaffold .
| Evidence Dimension | Antitubercular activity against M. tuberculosis H37Rv (MIC) |
|---|---|
| Target Compound Data | Compound 24 (isoxazole-3-carbothioamide-derived pyrazoline): MIC = 0.1 µg/mL; Compound 25: MIC = 0.25 µg/mL |
| Comparator Or Baseline | Isoniazid (first-line antitubercular drug): MIC = 0.25 µg/mL |
| Quantified Difference | Compound 24 is 2.5-fold more potent than isoniazid; Compound 25 is equipotent |
| Conditions | MABA assay against Mycobacterium tuberculosis H37Rv strain; cytotoxicity evaluated on human normal liver LO2 cell lines |
Why This Matters
Procurement of the C3-thioamide regioisomer scaffold enables access to antitubercular chemotypes that outperform the clinical gold standard, a differentiation that the C5-thioamide regioisomer has not been shown to achieve.
- [1] Pasumarthy, N.V.G., et al. Synthesis, Characterization and Antitubercular Evaluation of Pyrazoline Clubbed Thiazole Hybrids. Clinical Biotechnology and Pharmacy, 2024, DOI: 10.5530/ctbp.2024.2.27. Data from precursor paper describing isoxazole-conjugated pyrazoline-1-carbothioamides 24 and 25. View Source
